Taiwanhomoflavone B

Description

BenchChem offers high-quality Taiwanhomoflavone B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taiwanhomoflavone B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

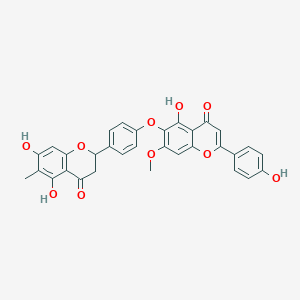

IUPAC Name |

6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJPGGGJZYXVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery of Taiwanhomoflavone B in Cephalotaxus wilsoniana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Taiwanhomoflavone B, a novel C-methylated biflavone identified in Cephalotaxus wilsoniana. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Cephalotaxus wilsoniana, a plant species endemic to Taiwan, has been a source of various bioactive secondary metabolites. While the genus is renowned for its cytotoxic alkaloids, research has also led to the discovery of unique flavonoids. Among these is Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of the plant. Spectroscopic analysis confirmed its novel structure. Preliminary biological assays have demonstrated its cytotoxic potential against human cancer cell lines, suggesting its promise as a lead compound for further investigation in oncology.

Isolation and Purification

Taiwanhomoflavone B was successfully isolated from the ethanolic extract of the twigs of Cephalotaxus wilsoniana. The process, as outlined in the primary literature, involved a multi-step chromatographic separation.

Experimental Protocol: Extraction and Isolation

The following protocol details the methodology employed for the extraction and isolation of Taiwanhomoflavone B:

-

Plant Material Collection and Preparation: Twigs of Cephalotaxus wilsoniana were collected and air-dried. The dried plant material was then pulverized to a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material was subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

-

Chromatographic Separation: The fraction containing Taiwanhomoflavone B was subjected to a series of column chromatography steps. This typically involves:

-

Silica Gel Column Chromatography: The active fraction was loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with Taiwanhomoflavone B were further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using preparative HPLC on a reversed-phase C18 column with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient, to yield pure Taiwanhomoflavone B.

-

Structural Elucidation

The chemical structure of Taiwanhomoflavone B was determined through a combination of spectroscopic techniques. These methods provided detailed information about its molecular formula, connectivity, and stereochemistry.

Methodologies for Structure Determination

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the complete structure of Taiwanhomoflavone B. This included:

-

¹H-NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C-NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophoric system characteristic of flavonoids.

Quantitative Data

The following tables summarize the key quantitative data associated with Taiwanhomoflavone B.

Table 1: Physicochemical Properties of Taiwanhomoflavone B

| Property | Value |

| Molecular Formula | C₃₂H₂₂O₁₀ |

| Appearance | Yellow amorphous powder |

| Optical Rotation | Specific value reported in primary literature |

| Melting Point | Specific value reported in primary literature |

Table 2: Cytotoxic Activity of Taiwanhomoflavone B[1][2]

| Cell Line | ED₅₀ (μg/mL) |

| KB (Oral Epidermoid Carcinoma) | 3.8 |

| Hepa-3B (Hepatoma) | 3.5 |

Visualizations

Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and structural elucidation of Taiwanhomoflavone B from Cephalotaxus wilsoniana.

Caption: Workflow for the discovery of Taiwanhomoflavone B.

Putative Signaling Pathway for Cytotoxicity

While the initial discovery paper for Taiwanhomoflavone B focused on its isolation and structural characterization, the cytotoxic activity suggests interference with fundamental cellular processes. Flavonoids, in general, are known to induce apoptosis through various signaling pathways. A plausible, though not yet confirmed for this specific molecule, pathway is the intrinsic apoptotic pathway.

Caption: A putative intrinsic apoptotic pathway for flavonoid cytotoxicity.

Conclusion and Future Directions

The discovery of Taiwanhomoflavone B from Cephalotaxus wilsoniana adds to the growing family of bioactive biflavonoids. Its demonstrated cytotoxicity against human cancer cell lines warrants further investigation. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to produce larger quantities of Taiwanhomoflavone B for extensive biological testing.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Taiwanhomoflavone B to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of Taiwanhomoflavone B in animal models to assess its therapeutic potential.

This foundational work on Taiwanhomoflavone B provides a strong basis for its further development as a potential anticancer agent.

Unveiling the Molecular Architecture of Taiwanhomoflavone B: A Technical Guide

For Immediate Release

Taipei, Taiwan – November 19, 2025 – Discovered in the twigs of the Taiwanese plum yew, Cephalotaxus wilsoniana, Taiwanhomoflavone B stands as a significant C-methylated biflavone with demonstrated cytotoxic activities against oral epidermoid (KB) and liver (Hepa-3B) carcinoma cells.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of Taiwanhomoflavone B, detailing the experimental methodologies and spectroscopic data that were pivotal in defining its molecular framework. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural analysis and potential therapeutic applications of novel flavonoids.

Spectroscopic Data and Structural Elucidation

The structural determination of Taiwanhomoflavone B was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided the fundamental data necessary to piece together the connectivity and stereochemistry of this complex natural product.

Mass Spectrometry

High-resolution mass spectrometry was employed to determine the elemental composition of Taiwanhomoflavone B.

| Experiment | Ion | m/z (Observed) | Formula |

| High-Resolution MS | [M+H]⁺ | Data not available in search results | C₃₁H₂₂O₁₀ |

Note: Specific observed m/z value is not available in the provided search results. The formula is inferred from the compound's classification as a C-methylated biflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were critical in establishing the carbon skeleton and the placement of protons and substituent groups. The following tables summarize the key NMR spectroscopic data.

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆)

| Position | δ (ppm) | Type |

| Data not available in search results |

Note: The detailed ¹H and ¹³C NMR chemical shifts for Taiwanhomoflavone B are not explicitly provided in the aggregated search results. The primary literature would be the definitive source for this data.

The elucidation process, based on general principles of flavonoid structure determination, would follow a logical workflow.

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and structural characterization of biflavonoids like Taiwanhomoflavone B, based on standard phytochemical practices.

Isolation of Taiwanhomoflavone B

-

Extraction: The dried and powdered twigs of Cephalotaxus wilsoniana are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

-

Chromatography: The bioactive fraction (typically the ethyl acetate fraction for flavonoids) is further purified using a combination of chromatographic techniques. This includes column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the chemical shifts and determining the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-TOF (Electrospray Ionization - Time of Flight) or FAB-MS (Fast Atom Bombardment - Mass Spectrometry) to determine the accurate mass and elemental composition of the molecule.

Cytotoxicity and Potential Signaling Pathways

Taiwanhomoflavone B has been reported to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] While the specific signaling pathways affected by Taiwanhomoflavone B have not been detailed in the available literature, flavonoids, as a class, are known to induce apoptosis in cancer cells through various mechanisms.

Generally, flavonoids can trigger either the intrinsic (mitochondrial) or the extrinsic (death receptor) apoptotic pathways. These pathways involve a cascade of signaling proteins that ultimately lead to programmed cell death.

Further research is required to elucidate the precise molecular targets and signaling cascades modulated by Taiwanhomoflavone B in cancer cells. Understanding these mechanisms will be crucial for the future development of this and related biflavonoids as potential therapeutic agents.

References

Unveiling the Spectroscopic Signature of Taiwanhomoflavone B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the structure of this natural product.

Introduction

Taiwanhomoflavone B is a biflavonoid with the molecular formula C₃₂H₂₄O₁₀, identified by the CAS number 509077-91-2. Its structure has been elucidated through extensive spectroscopic analysis. This guide consolidates the key spectroscopic data and the methodologies used for their acquisition, providing a valuable resource for the scientific community.

Spectroscopic Data

The structural confirmation of Taiwanhomoflavone B relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

| Ion | Formula | Observed m/z | Calculated m/z |

| [M+H]⁺ | C₃₂H₂₅O₁₀ | 569.1401 | 569.1397 |

¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

The ¹H-NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.62 | s | |

| 6 | 6.25 | d | 2.0 |

| 8 | 6.48 | d | 2.0 |

| 2' | 7.42 | d | 2.0 |

| 5' | 6.90 | d | 8.5 |

| 6' | 7.45 | dd | 8.5, 2.0 |

| 6-Me | 2.15 | s | |

| 2'' | 5.48 | dd | 12.5, 3.0 |

| 3''ax | 3.15 | dd | 17.0, 12.5 |

| 3''eq | 2.88 | dd | 17.0, 3.0 |

| 6'' | 6.18 | s | |

| 2''' | 7.95 | d | 9.0 |

| 3''' | 6.98 | d | 9.0 |

| 5''' | 7.35 | d | 2.0 |

| 6''' | 7.32 | dd | 9.0, 2.0 |

| 8''' | 7.15 | d | 9.0 |

| 5-OH | 13.01 | s | |

| 7-OH | 5.58 | br s | |

| 4'-OH | 5.75 | br s | |

| 4''-OH | 5.65 | br s | |

| 7''-OH | 5.60 | br s | |

| 5'''-OH | 12.98 | s |

¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 164.2 | 2'' | 79.8 |

| 3 | 102.9 | 3'' | 42.5 |

| 4 | 182.5 | 4'' | 197.1 |

| 5 | 161.8 | 5'' | 164.5 |

| 6 | 98.8 | 6'' | 96.5 |

| 7 | 164.8 | 7'' | 167.8 |

| 8 | 94.0 | 8'' | 109.5 |

| 9 | 157.8 | 9'' | 163.8 |

| 10 | 104.5 | 10'' | 102.5 |

| 1' | 121.5 | 1''' | 123.1 |

| 2' | 128.5 | 2''' | 130.2 |

| 3' | 114.8 | 3''' | 116.1 |

| 4' | 158.2 | 4''' | 162.1 |

| 5' | 116.0 | 5''' | 118.2 |

| 6' | 130.5 | 6''' | 128.8 |

| 6-Me | 8.1 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.

Isolation of Taiwanhomoflavone B

Taiwanhomoflavone B was isolated from the twigs of Cephalotaxus wilsoniana. The dried and powdered plant material was extracted with a suitable solvent (e.g., methanol or ethanol). The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a high-resolution mass spectrometer. The purified compound was dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to determine the accurate molecular weight and elemental composition.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used to acquire the following spectra:

-

¹H-NMR: For the determination of proton chemical shifts and coupling constants.

-

¹³C-NMR: For the determination of carbon chemical shifts.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning the connectivity of the molecular structure.

Logical Relationship of Spectroscopic Analysis

The process of elucidating the structure of Taiwanhomoflavone B follows a logical workflow, starting from the initial determination of its molecular formula to the detailed mapping of its atomic connectivity.

This diagram illustrates how the different spectroscopic techniques contribute to the final determination of the chemical structure. Mass spectrometry provides the foundational molecular formula. 1D-NMR experiments offer insights into the types of protons and carbons present, while 2D-NMR experiments connect these individual atoms to build the complete molecular framework.

In-Depth Technical Guide: Taiwanhomoflavone B (CAS Number 509077-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, with the Chemical Abstracts Service (CAS) number 509077-91-2, is a naturally occurring flavone that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a core phenylchromen-4-one structure, which is prevalent in a variety of plant secondary metabolites. This technical guide provides a comprehensive overview of the available scientific data on Taiwanhomoflavone B, with a focus on its chemical properties, biological activity, and mechanism of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While specific experimental data for the physicochemical properties of Taiwanhomoflavone B are not widely reported in publicly available literature, general characteristics of flavones can be inferred. Flavonoids are typically crystalline solids with melting points influenced by their substitution patterns. Their solubility is generally low in water but increases in organic solvents.

Table 1: Chemical and Physical Properties of Taiwanhomoflavone B

| Property | Value | Source |

| CAS Number | 509077-91-2 | N/A |

| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |

| Molecular Weight | 568.53 g/mol | [1] |

| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-chromen-4-one | Inferred from "Flavone B" |

| Synonyms | Flavone B | [2] |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| NMR Data (¹H, ¹³C) | Not Reported | N/A |

Biological Activity and Mechanism of Action

Research has identified Taiwanhomoflavone B, referred to in key studies as "Flavone B," as a promising anti-neoplastic agent with a distinct mechanism of action.[2] It exhibits preferential cytotoxic activity against poorly differentiated cancer cells, a characteristic that distinguishes it from its isomer, Flavone A.[2]

Anti-Cancer Activity

Taiwanhomoflavone B has demonstrated significant cytotoxic effects against a range of highly tumorigenic cancer cell lines.[2][3] Notably, its activity is more pronounced in poorly differentiated carcinomas.

Table 2: In Vitro Anti-Cancer Activity of Taiwanhomoflavone B ("Flavone B")

| Cell Line | Cancer Type | Differentiation | EC₅₀ (µM) | Source |

| HCT116 | Colon Carcinoma | Poorly Differentiated | 74.82 | [4] |

| MIA PaCa | Pancreatic Cancer | Poorly Differentiated | 33.18 | [4] |

| SK-BR-3 | Breast Cancer | Poorly Differentiated | Not Reported | [2] |

Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway

The primary mechanism underlying the anti-cancer activity of Taiwanhomoflavone B is the induction of apoptosis.[4] Unlike its isomer, which acts through the intrinsic mitochondrial pathway, Taiwanhomoflavone B triggers programmed cell death via the extrinsic pathway.[4] This process is initiated by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal kinase (JNK).[4] The activation of the ERK/c-JUN signaling cascade is a key event in the apoptotic process induced by this compound.[4]

Caption: Signaling pathway of Taiwanhomoflavone B-induced apoptosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the studies of Taiwanhomoflavone B ("Flavone B").

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Taiwanhomoflavone B on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HCT116, MIA PaCa) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with varying concentrations of Taiwanhomoflavone B for a specified duration (e.g., 24 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control cells.[2]

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of Taiwanhomoflavone B on the expression and phosphorylation of key signaling proteins (ERK, c-JUN).

-

Methodology:

-

Cells were treated with Taiwanhomoflavone B for a specified time.

-

Total protein was extracted from the cells using a lysis buffer.

-

Protein concentration was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

-

Caption: General workflow for Western Blot analysis.

Conclusion

Taiwanhomoflavone B (CAS 509077-91-2), also identified in research as "Flavone B," presents a compelling profile as a potential anti-cancer agent. Its unique preferential cytotoxicity towards poorly differentiated cancer cells, mediated through the extrinsic apoptotic pathway involving ERK and c-JUN activation, suggests a targeted therapeutic potential. This technical guide summarizes the currently available data to facilitate further investigation into its pharmacological properties, safety profile, and potential for clinical development. Further studies are warranted to fully elucidate its physicochemical characteristics and to explore its efficacy in in vivo models.

References

Initial Biological Activity Screening of Taiwanhomoflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the initial biological activity screening of Taiwanhomoflavone B, a C-methylated biflavone isolated from Cephalotaxus wilsoniana. Due to the limited availability of specific experimental data on Taiwanhomoflavone B's broad biological activities beyond cytotoxicity, this document presents the known cytotoxic data and outlines standardized experimental protocols and potential mechanisms of action based on the well-established activities of related flavonoid compounds.

Quantitative Biological Activity Data

The primary screening of Taiwanhomoflavone B has focused on its cytotoxic effects against human cancer cell lines. The available quantitative data is summarized below.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | KB (Oral Epidermoid Carcinoma) | ED50 | 3.8 µg/mL | [1] |

| Cytotoxicity | Hepa-3B (Hepatoma) | ED50 | 3.5 µg/mL | [1] |

Note: ED50 (Median Effective Dose) is the concentration of a drug that produces a therapeutic response in 50% of the population. In cytotoxicity assays, it represents the concentration that causes 50% inhibition of cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of flavonoid compounds like Taiwanhomoflavone B. These protocols are based on standard assays used in the field.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

-

Cell Lines: KB (Oral Epidermoid Carcinoma), Hepa-3B (Hepatoma).

-

Reagents:

-

Taiwanhomoflavone B (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Taiwanhomoflavone B (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 48 hours. A vehicle control (DMSO) should be included.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the ED50 value.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 (murine macrophage).

-

Reagents:

-

Taiwanhomoflavone B (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of Taiwanhomoflavone B for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the concentration of NO.

-

Antioxidant Assay (DPPH Radical Scavenging Activity)

This assay assesses the free radical scavenging capacity of a compound.

-

Reagents:

-

Taiwanhomoflavone B (dissolved in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

-

Procedure:

-

Prepare different concentrations of Taiwanhomoflavone B in methanol.

-

Add 1 mL of the compound solution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

-

Enzyme Inhibition Assay (Xanthine Oxidase Inhibition)

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.

-

Reagents:

-

Taiwanhomoflavone B (dissolved in DMSO)

-

Xanthine oxidase from bovine milk

-

Xanthine solution

-

Phosphate buffer (pH 7.5)

-

Allopurinol (positive control)

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, xanthine solution, and different concentrations of Taiwanhomoflavone B.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate potential mechanisms of action and a general workflow for the biological screening of Taiwanhomoflavone B.

Caption: Putative Intrinsic Apoptosis Pathway Induced by Taiwanhomoflavone B.

Caption: General Anti-inflammatory Mechanism of Flavonoids via NF-κB Inhibition.

Caption: General Workflow for Screening the Biological Activities of Natural Products.

References

In-Depth Technical Guide: Cytotoxic Effects of Taiwanhomoflavone B on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, a flavonoid also known as 3,5-dihydroxy-6,7,8-trimethoxyflavone, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its anti-cancer properties. The information presented herein is intended to support further research and drug development efforts in oncology.

Cytotoxic Activity of Taiwanhomoflavone B

Taiwanhomoflavone B exhibits preferential cytotoxicity against poorly differentiated cancer cells, particularly those of the colon and pancreas.[1] While specific IC50 values are not extensively tabulated in publicly available literature, its efficacy has been demonstrated in key cancer cell lines.

Quantitative Data Summary

The following table summarizes the known cytotoxic effects of Taiwanhomoflavone B on specific cancer cell lines. Further research is required to establish a comprehensive IC50 profile across a broader range of cancers.

| Cell Line | Cancer Type | Differentiation Status | Reported Cytotoxic Effect |

| HCT 116 | Colon Carcinoma | Poorly Differentiated | Induces apoptosis |

| MIA PaCa | Pancreatic Carcinoma | Poorly Differentiated | Induces apoptosis |

Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway

Taiwanhomoflavone B induces programmed cell death, or apoptosis, in susceptible cancer cells through the extrinsic pathway.[1] This mechanism is distinct from the intrinsic (mitochondrial) pathway and is initiated by signals from outside the cell. The key signaling events are outlined below.

Signaling Pathway

The pro-apoptotic activity of Taiwanhomoflavone B is primarily mediated through the upregulation of the phosphorylated forms of Extracellular Signal-Regulated Kinase (ERK) and c-JUN.[1] This cascade ultimately leads to the activation of downstream effectors that execute the apoptotic program. Notably, this signaling does not involve the AKT pathway.[1]

Experimental Protocols

The following sections detail the methodologies employed to evaluate the cytotoxic effects of Taiwanhomoflavone B.

General Experimental Workflow

A standardized workflow is crucial for assessing the cytotoxic potential of compounds like Taiwanhomoflavone B. This typically involves cell culture, treatment with the compound, and subsequent analysis of cell viability and mechanism of death.

Cell Culture

-

Cell Lines: Human colon carcinoma (HCT 116) and human pancreatic carcinoma (MIA PaCa) cells are utilized.

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM or Roswell Park Memorial Institute - RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Taiwanhomoflavone B. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well (typically 10% of the well volume) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

-

Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with Taiwanhomoflavone B as described above.

-

Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: The cells are stained with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and c-JUN, to elucidate the signaling pathways involved in the cytotoxic response.

-

Protein Extraction: Following treatment with Taiwanhomoflavone B, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-ERK, ERK, p-c-JUN, c-JUN, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Taiwanhomoflavone B demonstrates significant cytotoxic effects against poorly differentiated colon and pancreatic cancer cell lines by inducing apoptosis through the extrinsic pathway. The mechanism of action involves the upregulation of phosphorylated ERK and c-JUN. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Taiwanhomoflavone B and other novel flavonoids as potential anti-cancer therapeutics. Further studies are warranted to establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines and to evaluate its in vivo efficacy and safety.

References

Preliminary In Vitro Investigation of Taiwanhomoflavone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in vitro biological activities of Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana[1]. This document collates the available quantitative data, outlines plausible experimental methodologies for the observed activities, and presents key signaling pathways and workflows in a standardized visual format.

Core Data Summary

The initial in vitro screening of Taiwanhomoflavone B has focused on its cytotoxic and signaling pathway modulatory effects. The quantitative data from these preliminary studies are summarized below.

| Biological Activity | Cell Line | Assay Type | Metric | Value | Reference |

| Cytotoxicity | KB oral epidermoid carcinoma | Not specified | ED50 | 3.8 µg/mL | [1][2] |

| Cytotoxicity | Hepa-3B hepatoma | Not specified | ED50 | 3.5 µg/mL | [1][2] |

| Wnt Signaling Inhibition | HEK293W (reporter cells) | Luciferase Reporter Assay | IC50 | 12.00 ± 0.36 µM | [3] |

Experimental Protocols

Detailed experimental protocols for the in vitro investigation of Taiwanhomoflavone B are not extensively published. However, based on the reported data, the following are representative methodologies that are commonly employed for such investigations.

Cytotoxicity Assay (e.g., MTT or XTT Assay)

This protocol describes a general procedure for determining the cytotoxic effects of a compound on cancer cell lines, leading to the derivation of an ED50 value.

-

Cell Culture and Seeding:

-

KB and Hepa-3B cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested during the exponential growth phase and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of Taiwanhomoflavone B is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of Taiwanhomoflavone B are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of Taiwanhomoflavone B. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

-

-

Viability Assessment:

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent (e.g., XTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The ED50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Wnt Signaling Pathway Luciferase Reporter Assay

This protocol outlines a common method for quantifying the inhibitory effect of a compound on the Wnt signaling pathway.

-

Cell Line and Transfection:

-

HEK293 cells are typically used due to their high transfection efficiency.

-

Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOPflash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Pathway Activation:

-

After a 24-hour post-transfection period, the cells are treated with various concentrations of Taiwanhomoflavone B.

-

The Wnt pathway is then activated, typically by adding Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

-

-

Luciferase Activity Measurement:

-

Following a 16-24 hour incubation with the compound and activator, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

The firefly luciferase activity (from the TOPflash reporter) is normalized to the Renilla luciferase activity for each sample.

-

The normalized luciferase activity is then expressed as a percentage of the activity in the activated, untreated control cells.

-

The IC50 value, the concentration of Taiwanhomoflavone B that causes a 50% inhibition of Wnt signaling, is calculated from the dose-response curve.

-

Visualizations: Pathways and Workflows

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is often implicated in cancer. Taiwanhomoflavone B has been identified as an inhibitor of this pathway. The diagram below illustrates a simplified canonical Wnt signaling cascade and the likely point of inhibition.

Caption: Simplified Wnt signaling pathway with inhibition by Taiwanhomoflavone B.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like Taiwanhomoflavone B.

Caption: General workflow for in vitro cytotoxicity testing of a compound.

References

- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taiwanhomoflavone B | TargetMol [targetmol.com]

- 3. Biflavone Ginkgetin, a Novel Wnt Inhibitor, Suppresses the Growth of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on Taiwanhomoflavone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, a plant-derived flavonoid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive review of the existing scientific literature on Taiwanhomoflavone B, with a focus on its mechanism of action, biological activities, and the experimental methodologies used for its characterization. All quantitative data has been summarized for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. The signaling pathways and experimental workflows are visually represented to provide a clear understanding of the underlying processes.

Chemical Structure and Properties

Taiwanhomoflavone B is identified as 3,5-dihydroxy-6,7,8-trimethoxyflavone[1]. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₂₄O₁₀[2] |

| Molecular Weight | 568.5 g/mol [2] |

| CAS Number | 509077-91-2[2][3] |

Anticancer Activity

Taiwanhomoflavone B has demonstrated potent cytotoxic activity against poorly differentiated cancer cell lines, distinguishing its mechanism from its isomer, Flavone A, which is more effective against well-differentiated cancers[1][4].

Quantitative Data on Cytotoxic Activity

The effective concentrations (EC₅₀) of Taiwanhomoflavone B against various cancer cell lines are presented in the following table.

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| MIA PaCa-2 | Pancreatic Carcinoma (poorly differentiated) | 33.18 | [1] |

| HCT 116 | Colon Carcinoma (poorly differentiated) | 74.82 | [1] |

| KB | Oral Epidermoid Carcinoma | 3.8 µg/mL | [3] |

| Hepa-3B | Hepatoma | 3.5 µg/mL | [3] |

Mechanism of Action: Induction of Extrinsic Apoptosis

Taiwanhomoflavone B induces apoptosis in susceptible cancer cells through the extrinsic pathway, bypassing the mitochondria-mediated intrinsic pathway[1][4]. This mechanism is characterized by the upregulation of key signaling proteins.

Signaling Pathway

The proposed signaling cascade initiated by Taiwanhomoflavone B involves the concomitant upregulation of the phosphorylated forms of Extracellular Signal-Regulated Kinase (ERK) and c-JUN at serine 73[1]. This activation of the ERK/c-JUN pathway is a critical step leading to the execution of apoptosis. Notably, this apoptotic induction occurs without the involvement of the AKT signaling pathway[1].

Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of Taiwanhomoflavone B's anticancer effects.

Cell Culture and Treatment

Poorly differentiated human colon adenocarcinoma HCT 116 and pancreatic carcinoma MIA PaCa-2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimental treatments, cells were dosed with 40 μM of Taiwanhomoflavone B dissolved in DMSO (final concentration of 0.27%)[1].

Annexin V Apoptosis Assay

To confirm the induction of apoptosis, an Annexin V assay was performed.

-

Procedure:

-

Cancer cells (HCT 116 or MIA PaCa-2) were treated with 40 μM of Taiwanhomoflavone B.

-

Control cells were treated with DMSO (0.27% final concentration).

-

After 6 hours of incubation, cells were stained with Annexin V (green fluorescence for apoptotic cells) and DAPI (blue fluorescence for cell nuclei).

-

Cells were visualized using fluorescence microscopy to detect apoptosis[1].

-

Western Blot Analysis

Western blotting was utilized to investigate the changes in protein expression and phosphorylation states within the signaling pathway.

-

Protocol:

-

Cell Lysis: Treated and control cells were lysed to extract total proteins.

-

SDS-PAGE: Protein extracts were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Separated proteins were transferred to a nitrocellulose membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN.

-

Secondary Antibody Incubation: The membrane was then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system. Actin or tubulin was used as a loading control[1].

-

Synthesis

The literature reviewed did not contain specific details on the total synthesis of Taiwanhomoflavone B. However, the general synthesis of flavones often involves the oxidative cyclization of o-hydroxychalcones. Further research is required to elucidate a specific and efficient synthetic route for Taiwanhomoflavone B.

Conclusion and Future Directions

Taiwanhomoflavone B exhibits significant and selective cytotoxic activity against poorly differentiated cancer cells by inducing extrinsic apoptosis through the upregulation of the ERK/c-JUN signaling pathway. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the complete spectrum of its biological activities, establishing a viable synthetic pathway, and conducting in vivo studies to validate its efficacy and safety as a potential anticancer agent. The differential activity of Taiwanhomoflavone B and its isomer, Flavone A, on cancer cells of varying differentiation statuses suggests a potential for combination therapy, which warrants further exploration.

References

Pharmacological Properties of C-Methylated Biflavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-methylated biflavones, a unique subclass of flavonoids characterized by the presence of one or more methyl groups attached directly to the carbon skeleton of the biflavone core, have garnered significant attention in pharmacological research. This methylation can enhance their lipophilicity and metabolic stability, often leading to improved bioavailability and potent biological activities.[1] This technical guide provides an in-depth overview of the pharmacological properties of C-methylated biflavones, focusing on their cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development endeavors.

Pharmacological Activities of C-Methylated Biflavones

C-methylated biflavones exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics.

Cytotoxic and Anticancer Properties

Several C-methylated biflavones have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxic Activity of C-Methylated Biflavones

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Taiwanhomoflavone-A | KB (nasopharynx carcinoma) | ED50 | 3.4 µg/mL | [2] |

| COLO-205 (colon carcinoma) | ED50 | 1.0 µg/mL | [2] | |

| Hepa-3B (hepatoma) | ED50 | 2.0 µg/mL | [2] | |

| Hela (cervix tumor) | ED50 | 2.5 µg/mL | [2] | |

| Taiwanhomoflavone-B | KB (oral epidermoid carcinoma) | ED50 | 3.8 µg/mL | |

| Hepa-3B (hepatoma) | ED50 | 3.5 µg/mL | ||

| 6a | HepG2 (liver cancer) | IC50 | 0.65 µM | [3] |

| 6b | HepG2 (liver cancer) | IC50 | 0.92 µM | [3] |

| 16 | FaDu (pharynx carcinoma) | IC50 | 11.46 µM | [3] |

| 17 | PC3 (prostate cancer) | IC50 | 13.62 µM | [3] |

| 7b | MDA-MB-468 (breast cancer) | IC50 | 11.45 µM | [3] |

Anti-inflammatory Activity

C-methylated biflavones have been shown to possess potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Table 2: Anti-inflammatory Activity of C-Methylated Biflavones

| Compound | Assay | Target/Cell Line | Activity Metric | Value | Reference |

| (2S)-5,7,4'-trihydroxy-2'-methoxy-8,5'-di(3-methyl-2-butenyl)-6-methylflavanone | Nitric Oxide Production | LPS-triggered RAW cells | IC50 | 15.0 ± 0.7 µM | |

| 6-6'' biflavone (synthetic) | PGE2 Production | LPS-treated RAW 264.7 cells | IC50 | 3.7 µM | |

| Ginkgetin (natural biflavone) | PGE2 Production | LPS-treated RAW 264.7 cells | IC50 | 8.2-20.7 µM |

Antioxidant Activity

The antioxidant capacity of C-methylated biflavones contributes significantly to their protective effects against oxidative stress-related diseases. They can scavenge free radicals and inhibit lipid peroxidation.

Table 3: Antioxidant Activity of C-Methylated Biflavones and Related Compounds

| Compound/Extract | Assay | Activity Metric | Value | Reference |

| Myrigalone B | Lipid Peroxidation (hepatocytes) | IC50 | 23 ± 1 µM | |

| Myrigalone B | Lipid Peroxidation (mitochondria) | IC50 | 5.2 ± 0.1 µM | |

| Myrica gale fruit extract | Lipid Peroxidation (hepatocytes) | IC50 | 7.0 ± 0.2 µM | |

| Myrica gale fruit extract | Lipid Peroxidation (mitochondria) | IC50 | 1.7 ± 0.1 µM | |

| Myrigalone B | DPPH radical scavenging | IC50 | 32 ± 1 µM | |

| Myrica gale fruit extract | DPPH radical scavenging | IC50 | 14 ± 1 µM (as MyB) | |

| Myrigalone B | 15-Lipoxygenase inhibition | IC50 | 23 ± 1 µM |

Neuroprotective Properties

Emerging evidence suggests that C-methylated biflavones may offer therapeutic potential for neurodegenerative diseases. Their neuroprotective effects are linked to their anti-inflammatory, antioxidant, and anti-apoptotic activities. For instance, amentoflavone has been shown to exert neuroprotective effects by inhibiting the NLRP3 inflammasome and reducing neuronal apoptosis in animal models of epilepsy.[4][5][6] Ginkgetin has also demonstrated neuroprotective effects in models of ischemic stroke and Parkinson's disease.[7][8][9][10][11] While extensive quantitative data for C-methylated biflavones in specific neuroprotection assays are still being established, the qualitative evidence is strong. Amentoflavone has been shown to promote the cellular uptake and degradation of amyloid-beta in neuronal cells, suggesting a potential role in Alzheimer's disease therapy.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of C-methylated biflavones.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][13][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol; or DMSO)[2]

-

96-well cell culture plates

-

Test C-methylated biflavone compounds

-

Appropriate cell line and culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the C-methylated biflavone in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[16][17][18][19][20]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16][18]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)[16]

-

Test C-methylated biflavone compounds

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of the C-methylated biflavone in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions from the stock solution.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.[17] Include a blank (solvent without the test compound) and a positive control.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[16][18]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[16][18]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition via Griess Assay

The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[21][22][23][24][25] It is commonly used to assess the inhibitory effect of compounds on NO production in stimulated macrophages.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration. The reaction involves a two-step diazotization process.[22][23][24]

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test C-methylated biflavone compounds

-

Positive control (e.g., a known iNOS inhibitor)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the C-methylated biflavone for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the culture supernatant with the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21][23]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.

Anti-inflammatory Activity Assessment: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified, typically using an ELISA kit, and the inhibitory effect of the test compound is determined.

Materials:

-

Recombinant human or ovine COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test C-methylated biflavone compounds

-

Positive control (e.g., celecoxib)[26]

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a reaction tube or well, pre-incubate the COX-2 enzyme with the test C-methylated biflavone at various concentrations for a defined period (e.g., 10 minutes at 37°C) in the presence of heme and reaction buffer.[27][28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[27][28]

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Analysis: Western Blot for NF-κB Activation

Western blotting is a technique used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit in the nucleus, are measured.[29][30][31]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Stimulant (e.g., LPS or TNF-α)

-

Test C-methylated biflavone compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the C-methylated biflavone and/or stimulant as required. Lyse the cells using an appropriate lysis buffer to obtain either whole-cell lysates or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or lamin B1). Compare the levels of the target proteins between different treatment groups.

Signaling Pathway Visualizations

C-methylated biflavones exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key components and relationships within the NF-κB and MAPK signaling pathways, which are common targets of these compounds.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is often inhibited by C-methylated biflavones.

Caption: Simplified NF-κB signaling pathway and points of inhibition by C-methylated biflavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It is also a target for the pharmacological intervention of C-methylated biflavones.

Caption: Overview of the MAPK/ERK signaling pathway and potential inhibitory sites for C-methylated biflavones.

Conclusion

C-methylated biflavones represent a promising class of natural compounds with diverse and potent pharmacological properties. Their enhanced bioavailability compared to their non-methylated counterparts makes them particularly attractive for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and safety studies, and exploring synthetic modifications to optimize their pharmacological profiles.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Neuroprotective Potential of Biflavone Ginkgetin: A Review | Semantic Scholar [semanticscholar.org]

- 11. Neuroprotective effect of ginkgetin in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 18. marinebiology.pt [marinebiology.pt]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. Nitric Oxide Griess Assay [bio-protocol.org]

- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 25. Protocol Griess Test [protocols.io]

- 26. assaygenie.com [assaygenie.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]

- 30. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Taiwanhomoflavone B: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Taiwanhomoflavone B, a C-methylated biflavone with demonstrated cytotoxic activity. This document collates available data to serve as a foundational resource for further research and development.

Core Physical and Chemical Properties

Taiwanhomoflavone B is a novel C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana[1]. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |

| Molecular Weight | 568.534 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: Specific experimental data for melting point and solubility are not currently available in the public domain. The complex polyphenolic structure of biflavonoids suggests low solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO[2].

Spectroscopic Data

The structure of Taiwanhomoflavone B was originally elucidated using a suite of spectroscopic techniques[1]. While the raw spectral data from the primary literature is not accessible, this section outlines the expected spectroscopic characteristics for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of Taiwanhomoflavone B. This data would be present in the primary publication but is not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, between 300-380 nm, is associated with the B-ring cinnamoyl system, while Band II, between 240-295 nm, corresponds to the A-ring benzoyl system[3]. The exact λmax for Taiwanhomoflavone B is not reported.

Infrared (IR) Spectroscopy

The IR spectrum for a related compound, Taiwanhomoflavone A, was obtained, suggesting a similar analysis was performed for Taiwanhomoflavone B[4]. Key absorbances would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Mass Spectrometry (MS)

The molecular weight of Taiwanhomoflavone B was determined by mass spectrometry[1]. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the molecular formula.

Biological Activity: Cytotoxicity

Taiwanhomoflavone B has demonstrated significant cytotoxic effects against human cancer cell lines.

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Source |

| KB | Oral Epidermoid Carcinoma | 3.8 | [1] |

| Hepa-3B | Hepatoma | 3.5 | [1] |

Experimental Protocols

Isolation of Taiwanhomoflavone B

The isolation of Taiwanhomoflavone B is achieved through a multi-step process involving extraction and chromatographic separation. The general workflow is based on a bioassay-guided fractionation approach[5][6][7].

Caption: Bioassay-guided isolation workflow for Taiwanhomoflavone B.

Methodology:

-

Extraction: Dried and powdered twigs of Cephalotaxus wilsoniana are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[1][4].

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves partitioning the extract between different solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. The cytotoxicity of each fraction is tested to identify the most active fraction(s)[5][6][7].

-

Chromatography: The bioactive fraction(s) are further purified using a combination of chromatographic techniques. This typically includes column chromatography over silica gel, followed by size-exclusion chromatography on a Sephadex column.

-

Final Purification: Final purification to yield Taiwanhomoflavone B is often achieved using preparative high-performance liquid chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Taiwanhomoflavone B against KB and Hepa-3B cells was determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8][9][10].

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells (KB or Hepa-3B) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Taiwanhomoflavone B dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (typically 48 to 72 hours).

-

MTT Addition: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-